Cas no 848192-96-1 (3-(Trifluoromethyl)azetidin-3-OL hydrochloride)
3-(Trifluoromethyl)azetidin-3-OL hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(Trifluoromethyl)azetidin-3-ol hydrochloride
- 3-Azetidinol, 3-(trifluoromethyl)-, hydrochloride
- 3-Azetidinol,3-(trifluoromethyl)-, hydrochloride (1:1)
- 3-Hydroxy-3-(trifluoromethyl)-azetidine hydrochloride
- 3-Trifluoromethyl-azetidin-3-ol
- 3-Trifluoromethyl-3-azetidinol hydrochloride
- 3-(Trifluoromethyl)azetidin-3-ol HCl
- 3-(trifluoromethyl)-3-azetidinol hydrochloride
- C4H6F3NO.HCl
- BWGPIPWVIWINLD-UHFFFAOYSA-N
- 2055AJ
- PB30079
- AK129502
- AB0049548
- 3-trifluoromethyl-azetidin-3-ol hydrochloride
- 3-(Trifluoromethyl);azetidin-3-ol hydrochloride
- A8
- 3-Azetidinol, 3-(trifluoromethyl)-, hydrochloride (9CI)
- 3-(trifluoromethyl)azetidin-3-ol;hydrochloride
- SCHEMBL1367812
- CS-0036264
- MFCD13248564
- SY035861
- 3-(TRIFLUOROMETHYL)AZETIDIN-3-OLHYDROCHLORIDE
- 848192-96-1
- EN300-108152
- AKOS015901061
- YIB19296
- F8881-3309
- J-511022
- 3-(Trifluoromethyl)azetidin-3-ol--hydrogen chloride (1/1)
- Z1427991969
- DTXSID10673749
- 3-HYDROXY-3-(TRIFLUOROMETHYL)AZETIDINE HYDROCHLORIDE
- C4H7ClF3NO
- FT-0725639
- A840943
- DB-014205
- 3-(Trifluoromethyl)azetidin-3-OL hydrochloride
-
- MDL: MFCD13248564
- Inchi: 1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H
- InChI Key: BWGPIPWVIWINLD-UHFFFAOYSA-N
- SMILES: Cl.FC(C1(CNC1)O)(F)F
Computed Properties
- Exact Mass: 177.01700
- Monoisotopic Mass: 177.0168260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
Experimental Properties
- PSA: 32.26000
- LogP: 1.01380
3-(Trifluoromethyl)azetidin-3-OL hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM108705-5g |
3-(trifluoromethyl)azetidin-3-ol hydrochloride |
848192-96-1 | 95% | 5g |
$533 | 2021-06-10 | |
| Alichem | A449040818-1g |
3-(Trifluoromethyl)azetidin-3-ol hydrochloride |
848192-96-1 | 95% | 1g |
$292.00 | 2023-08-31 | |
| Alichem | A449040818-5g |
3-(Trifluoromethyl)azetidin-3-ol hydrochloride |
848192-96-1 | 95% | 5g |
$866.25 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS397-5g |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride |
848192-96-1 | 98% | 5g |
5284CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS397-100mg |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride |
848192-96-1 | 98% | 100mg |
382CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS397-1g |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride |
848192-96-1 | 98% | 1g |
1322.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS397-250mg |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride |
848192-96-1 | 98% | 250mg |
833CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06615-10g |
3-(trifluoromethyl)azetidin-3-ol hydrochloride |
848192-96-1 | 95% | 10g |
$945 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS397-200mg |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride |
848192-96-1 | 98% | 200mg |
440.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NS397-50mg |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride |
848192-96-1 | 98% | 50mg |
219.0CNY | 2021-08-04 |
3-(Trifluoromethyl)azetidin-3-OL hydrochloride Production Method
Production Method 1
3-(Trifluoromethyl)azetidin-3-OL hydrochloride Raw materials
3-(Trifluoromethyl)azetidin-3-OL hydrochloride Preparation Products
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3-(Trifluoromethyl)azetidin-3-OL hydrochloride Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(Trifluoromethyl)azetidin-3-OL hydrochloride
Introduction to 3-(Trifluoromethyl)azetidin-3-OL hydrochloride (CAS No. 848192-96-1)
3-(Trifluoromethyl)azetidin-3-OL hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 848192-96-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a four-membered heterocyclic structure containing nitrogen. The presence of a trifluoromethyl group at the 3-position and the hydrochloride salt form enhances its pharmacological properties, making it a valuable intermediate in the synthesis of bioactive molecules.
The trifluoromethyl group is a crucial functional moiety in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride, this group contributes to increased binding interactions with biological targets, thereby potentially improving the therapeutic efficacy of derivatives derived from this scaffold. The azetidine ring itself is a versatile structural motif that has been extensively explored in medicinal chemistry, particularly for its role in creating constrained conformations that can mimic natural bioactive scaffolds.
Recent advancements in pharmaceutical research have highlighted the importance of azetidine derivatives in addressing various therapeutic challenges. The compound 3-(Trifluoromethyl)azetidin-3-OL hydrochloride has garnered attention for its potential applications in developing novel therapeutic agents. Specifically, studies have demonstrated its utility in the synthesis of compounds targeting inflammatory pathways, infectious diseases, and even oncological applications. The unique structural features of this molecule allow for fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further development.
In the field of drug discovery, the hydrochloride salt form of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride offers advantages such as improved solubility and stability, which are critical factors for formulation development. These properties facilitate its use in preclinical and clinical studies, where consistent and reliable performance is essential. The trifluoromethyl-substituted azetidine scaffold has been shown to enhance the metabolic stability of drug candidates, reducing the need for frequent dosing and minimizing side effects associated with rapid degradation.
One of the most compelling aspects of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride is its role as a building block for more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this scaffold have shown promise in inhibiting proteases that play a role in viral replication and bacterial infections. The ability to modify various positions within the azetidine ring allows for the creation of a diverse library of compounds with tailored biological activities.
The incorporation of computational methods into drug discovery has further accelerated the development of 3-(Trifluoromethyl)azetidin-3-OL hydrochloride derivatives. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental validation. These approaches have enabled researchers to identify promising candidates more efficiently, reducing the time and cost associated with traditional high-throughput screening methods.
Moreover, green chemistry principles have influenced modern drug design strategies, prompting efforts to develop sustainable synthetic routes for compounds like 3-(Trifluoromethyl)azetidin-3-OL hydrochloride. Innovations in catalytic processes and solvent systems have minimized waste generation and energy consumption while maintaining high yields. Such advancements align with global initiatives to promote environmental responsibility in pharmaceutical manufacturing.
Preclinical studies have provided valuable insights into the safety and efficacy profiles of derivatives derived from 3-(Trifluoromethyl)azetidin-3-OL hydrochloride. Animal models have been instrumental in evaluating pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicological endpoints. These findings have informed decisions regarding dosage regimens and formulation strategies for potential human applications.
The future prospects for 3-(Trifluoromethyl)azetidin-3-OL hydrochloride are promising, with ongoing research exploring its potential in emerging therapeutic areas. Innovations in biotechnology and synthetic chemistry continue to expand the toolkit available for medicinal chemists, offering new opportunities to harness this versatile scaffold. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible therapeutic benefits for patients worldwide.
In conclusion, 3-(Trifluoromethyl)azetidin-3-OL hydrochloride (CAS No. 848192-96-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential as a precursor for bioactive molecules, make it a cornerstone in modern drug discovery efforts. As research progresses, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic domains.
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